
2,3-Dimethylbenzoic acid
Overview
Description
2,3-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dimethylbenzoic acid involves the reaction of ortho-xylene with carbon dioxide in the presence of aluminum chloride and N-butylimidazole under an inert atmosphere. The reaction is carried out in a PTFE-lined autoclave at 40°C for 48 hours under a pressure of 6 MPa. After the reaction, the product is extracted and purified to obtain this compound with a yield of approximately 81.3% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions:
2,3-Dimethylbenzoic acid serves as a key intermediate in the synthesis of various organic compounds. It can undergo reactions such as acylation and esterification, making it valuable in producing pharmaceuticals and agrochemicals.
Example Reactions:
- Esterification: Reacting with alcohols to form esters.
- Acylation: Used in Friedel-Crafts reactions to introduce acyl groups into aromatic compounds.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Product |
---|---|---|
Esterification | Reaction with alcohols | Methyl 2,3-dimethylbenzoate |
Acylation | Friedel-Crafts acylation | 2,3-Dimethylbenzoyl chloride |
Materials Science
Polymer Additive:
this compound is used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the performance of materials used in coatings and plastics.
Stabilizer for Plastics:
The compound acts as a stabilizer against ultraviolet degradation in plastics, thus extending the lifespan of products exposed to sunlight.
Biological Applications
Pesticide Development:
Research indicates that this compound exhibits binding affinity with specific proteins in pests such as the alfalfa plant bug (Adelphocoris lineolatus), suggesting potential applications in developing pest control agents .
Pharmacological Research:
Studies have explored its role in drug development due to its ability to interact with biological targets. This interaction can lead to the design of new therapeutic agents.
Case Study: Binding Affinity
A study demonstrated that this compound binds effectively to antenna-specific odorant-binding proteins, indicating its potential use in creating environmentally friendly pest repellents .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments indicate that while it possesses some irritant properties (skin and eye irritation), its overall risk profile is manageable when handled appropriately .
Table 2: Toxicological Data Overview
Endpoint | Result |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Respiratory Effects | May cause respiratory irritation (H335) |
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its binding affinity with odorant-binding proteins suggests a role in modulating olfactory responses in certain insects. In medicinal chemistry, its derivatives interact with specific receptors and enzymes, leading to therapeutic effects in various neurological and psychological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzoic acid
- 3,5-Dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
- 2,4,6-Trimethylbenzoic acid
Uniqueness
2,3-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and binding properties. This positional isomerism results in distinct physical and chemical properties compared to other dimethylbenzoic acids. For example, the binding affinity with specific proteins and the reactivity in substitution reactions can vary significantly based on the position of the methyl groups .
Biological Activity
2,3-Dimethylbenzoic acid (C₉H₁₀O₂), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, highlighting its antimicrobial, anticancer, and immunomodulatory properties.
Chemical Structure and Properties
This compound features a benzene ring with two methyl groups located at the 2 and 3 positions. Its molecular structure can be represented as follows:
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.18 g/mol
- CAS Number : 99-06-9
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessed various compounds, including derivatives of benzoic acid, for their effectiveness against pathogenic bacteria and fungi. The results demonstrated that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.06 μg/mL against Vibrio cholerae, indicating strong antimicrobial potential .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid | 0.06 | Vibrio cholerae |
Other derivatives | 0.12 to 16 | Various fungi and bacteria |
Anticancer Activity
The anticancer effects of this compound have been explored in several studies. Notably, MTT assays conducted on cancer cell lines such as A549 (lung cancer), B16F10 (melanoma), Caski (cervical cancer), and HepG2 (liver cancer) revealed dose-dependent growth inhibition. Morphological changes consistent with apoptosis were observed in treated cells .
Key Findings:
- Cell Lines Tested : A549, B16F10, Caski, HepG2
- Mechanism of Action : Induction of apoptosis confirmed through staining techniques.
- IC50 Values : Specific IC50 values were not disclosed but indicated significant suppression of cell growth.
Immunomodulatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential immunomodulatory effects. The enhancement of lymphocyte proliferation suggests that this compound may play a role in modulating immune responses .
Case Studies and Research Findings
A comprehensive study involving the synthesis of various derivatives of benzoic acid highlighted the biological evaluation of these compounds. The study utilized molecular docking techniques to predict binding affinities to specific biological targets related to cancer and inflammation pathways .
Summary of Research Findings:
- Molecular Docking : Some derivatives displayed optimal binding affinities to kinases involved in diuretic activity.
- In Vitro Studies : Various derivatives were tested for cytotoxicity on MDCK cells with minimal toxicity reported.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,3-dimethylbenzoic acid, and how is purity ensured during purification?
The synthesis involves alkylation of a benzoic acid precursor followed by hydrolysis. After reaction completion, the crude product is dissolved in sodium hydroxide to remove insoluble impurities, and the filtrate is acidified to precipitate the purified compound. Recrystallization using ethanol or methanol enhances purity, with yields typically monitored via HPLC or melting point analysis (169–172°C) .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl group positions (δ ~2.3 ppm for CH₃) and the carboxylic proton (δ ~12 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid group (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹). X-ray crystallography resolves crystal packing and intermolecular hydrogen bonding patterns .
Q. How are physical properties like boiling point and vapor pressure determined experimentally?
Boiling point (281.5±9.0°C) is measured using distillation under reduced pressure, while vapor pressure (0.0±0.6 mmHg at 25°C) is determined via thermogravimetric analysis or gas saturation methods. Differential Scanning Calorimetry (DSC) quantifies enthalpy of vaporization (55.0±3.0 kJ/mol) .
Q. What safety protocols are critical when handling this compound in the lab?
Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to avoid skin/eye contact and inhalation of dust. Storage in airtight containers prevents moisture absorption. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational chemistry predict crystal structures and intermolecular interactions of this compound?
Crystal energy landscape calculations using atom-atom potentials (e.g., SCDS-Pixel method) model hydrogen bonding and van der Waals interactions. Density Functional Theory (DFT) optimizes molecular geometry, while lattice energy comparisons validate predicted polymorphs .
Q. What methodologies quantify this compound’s binding affinity to insect odorant-binding proteins (OBPs)?
Fluorescence displacement assays using 1-N-phenylnaphthylamine (NPN) as a probe measure competitive binding to Adelphocoris lineolatus OBPs. Molecular docking (AutoDock Vina) predicts binding poses, with binding energies correlated to experimental IC₅₀ values .
Q. How do physiologically-based toxicokinetic (PBTK) models simulate urinary excretion of this compound in occupational exposure studies?
PBTK models integrate partition coefficients, metabolic rates (e.g., hepatic clearance), and renal excretion parameters. Hemimellitene exposure data from rats or humans are used to predict urinary metabolite kinetics, validated via LC-MS/MS quantification of 2,3-dimethylhippuric acid isomers .
Q. What experimental approaches evaluate this compound’s role in plant-insect interactions?
Electrophysiological assays (e.g., electroantennography) test insect antennal responses to volatile blends containing this compound. Behavioral assays (Y-tube olfactometers) assess attraction/repulsion, while RNAi silencing of OBPs validates functional roles .
Q. How does the carboxylation mechanism of this compound with CO₂ proceed under Lewis acid catalysis?
In situ FT-IR spectroscopy tracks CO₂ insertion into the aromatic ring. DFT calculations identify transition states, while isotopic labeling (¹³CO₂) confirms regioselectivity. Catalytic systems like AlCl₃ enhance yields by stabilizing carboxylation intermediates .
Q. Why do urinary excretion rates of this compound isomers differ between acute and chronic hemimellitene exposure?
Chronic exposure upregulates cytochrome P450 enzymes (e.g., CYP2E1), increasing metabolic conversion of hemimellitene to this compound. Compartmental pharmacokinetic models differentiate first-pass metabolism from renal clearance dynamics .
Properties
IUPAC Name |
2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZUCYSQUWMQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209061 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-79-2 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IRP8CA267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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